molecular formula C7H18ClN B6177622 3,4-dimethylpentan-1-amine hydrochloride CAS No. 2551119-07-2

3,4-dimethylpentan-1-amine hydrochloride

Cat. No.: B6177622
CAS No.: 2551119-07-2
M. Wt: 151.7
InChI Key:
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Description

3,4-Dimethylpentan-1-amine hydrochloride is an organic compound with the molecular formula C7H17N.ClH. It is a derivative of pentane with two methyl groups attached to the third and fourth carbon atoms and an amine group attached to the first carbon atom, forming a hydrochloride salt. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Reduction of Ketones: One common synthetic route involves the reduction of 3,4-dimethylpentan-1-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Amination of Alcohols: Another method is the amination of 3,4-dimethylpentan-1-ol using ammonia or an amine source under high pressure and temperature conditions.

  • Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow systems and advanced purification techniques to achieve industrial-grade quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the amine group to a more reduced form, such as an amine or alcohol.

  • Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as halides (Cl-, Br-) and strong acids are used.

Major Products Formed:

  • Oxidation: 3,4-Dimethylpentan-1-one, 3,4-dimethylpentanoic acid.

  • Reduction: 3,4-Dimethylpentan-1-ol, 3,4-dimethylpentane.

  • Substitution: 3,4-Dimethylpentyl chloride, 3,4-dimethylpentyl bromide.

Scientific Research Applications

3,4-Dimethylpentan-1-amine hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.

  • Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

3,4-Dimethylpentan-1-amine hydrochloride is similar to other amine hydrochlorides, such as 2,4-dimethylpentan-1-amine hydrochloride and 3,3-dimethylpentan-1-amine hydrochloride. its unique structure, with the placement of methyl groups on the third and fourth carbon atoms, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • 2,4-Dimethylpentan-1-amine hydrochloride

  • 3,3-Dimethylpentan-1-amine hydrochloride

Properties

CAS No.

2551119-07-2

Molecular Formula

C7H18ClN

Molecular Weight

151.7

Purity

95

Origin of Product

United States

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